5-Bromo-2-iodo-4-methylpyridine is a heterocyclic organic compound characterized by the presence of bromine and iodine substituents on a pyridine ring. Its chemical formula is with a molecular weight of approximately 297.92 g/mol . The compound features a methyl group at the 4-position, contributing to its unique properties and reactivity. It is primarily used as an intermediate in organic synthesis, facilitating the construction of more complex molecules due to its electrophilic characteristics .
5-Bromo-2-iodo-4-methylpyridine can participate in various organic reactions, including:
Several methods exist for synthesizing 5-bromo-2-iodo-4-methylpyridine:
5-Bromo-2-iodo-4-methylpyridine serves various functions in chemical research and industry:
Interaction studies have highlighted its role as a substrate for various enzymes and its potential interactions with biological systems:
Several compounds share structural similarities with 5-bromo-2-iodo-4-methylpyridine. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
5-Bromo-2-iodo-pyridine | 223463-13-6 | Lacks methyl group at the 4-position |
5-Iodo-2-bromo-pyridine | 234111-08-1 | Different halogen arrangement |
4-Bromo-2-methylpyridine | 233770-01-9 | No iodine substitution; only bromine present |
3-Bromo-4-methylpyridine | 89167-19-1 | Bromine at the 3-position; different reactivity |
5-Chloro-2-bromo-pyridine | 13534-90-2 | Chlorine instead of iodine; different properties |
5-Bromo-2-iodo-4-methylpyridine's unique combination of both bromine and iodine along with a methyl group distinguishes it from these similar compounds. This specific arrangement enhances its reactivity and potential applications in synthesis and medicinal chemistry.